

Anhalamine and its Relation to Mescaline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **anhalamine** and its structural and biosynthetic relationship to the classic psychedelic compound, mescaline. Both alkaloids are found in the peyote cactus (Lophophora williamsii), a plant with a long history of ceremonial use.[1][2][3][4] This document will explore the biosynthesis, pharmacology, and chemical synthesis of these compounds, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.

Introduction: Structural Relationship and Overview

Mescaline, or 3,4,5-trimethoxyphenethylamine, is a well-characterized serotonergic psychedelic.[3][5][6] **Anhalamine** and its O-methylated derivative, anhalinine, are tetrahydroisoquinoline alkaloids also present in peyote.[2][7][8][9] Structurally, **anhalamine** can be considered a cyclized analog of a mescaline precursor. This structural difference has profound implications for their pharmacological activity. While mescaline's effects are primarily attributed to its agonism at the serotonin 5-HT2A receptor, the simple isoquinoline alkaloids found in peyote, including **anhalamine** and anhalinine, do not produce mescaline-like effects and are considered minor constituents in terms of psychoactivity.[1][3][5][6][7][10]

Biosynthesis in Lophophora williamsii

Recent research has successfully elucidated the biosynthetic pathway of mescaline in peyote, starting from the amino acid L-tyrosine.[11][12][13][14][15][16] This pathway involves a series



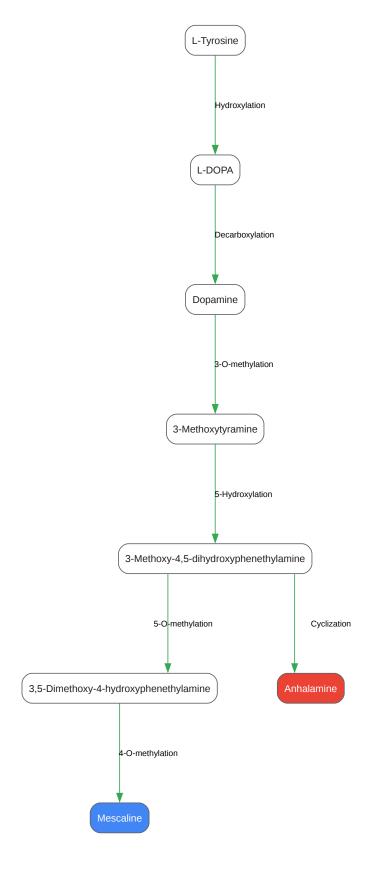




of enzymatic steps, including hydroxylation, decarboxylation, and O-methylation. **Anhalamine** is believed to be formed from a key intermediate in the mescaline pathway.[8][17]

The biosynthesis of mescaline is a multi-step enzymatic process.[12][16] An N-methyltransferase that methylates phenethylamine intermediates has also been identified, which likely plays a role in modulating mescaline levels in the peyote cactus.[12]





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Caption: Proposed biosynthetic pathway of mescaline and **anhalamine** in Lophophora williamsii.

Pharmacology Mescaline

Mescaline is a classic psychedelic that exerts its effects primarily through the serotonergic system.[3][5][6] It acts as a partial agonist at the serotonin 5-HT2A receptor, which is believed to mediate its hallucinogenic properties.[1][3][5][6][10] Mescaline also exhibits affinity for other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT2C, as well as adrenergic and dopamine receptors, though generally with lower affinity.[1][5][6][10] It has a notably low potency compared to other classic psychedelics like LSD and psilocybin.[5][18]

Anhalamine and Anhalinine

The pharmacological profiles of **anhalamine** and anhalinine are distinct from that of mescaline. They do not produce the characteristic psychedelic effects.[7] High doses of some simple isoquinoline alkaloids from cacti have been shown to cause convulsions in animals.[7] Anhalinine has been identified as a low-potency inverse agonist at the serotonin 5-HT7 receptor.[7] This activity is being explored in the context of the sedative effects of some peyote alkaloids.[7]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the receptor binding affinities and other pharmacological parameters of mescaline, **anhalamine**, and anhalinine.

Compound	Receptor/Tr ansporter	Parameter	Value (nM)	Species	Reference
Mescaline	5-HT2A	EC50	~10,000	Human	[5]
5-HT2B	EC50	>20,000	Human	[5]	
SERT, NET, DAT	Ki	>30,000	-	[5]	_
Anhalinine	5-HT7	EC50	2,722	-	[7]



Experimental Protocols Alkaloid Extraction from Lophophora williamsii

A general procedure for the extraction of alkaloids from dried and ground peyote buttons is as follows:

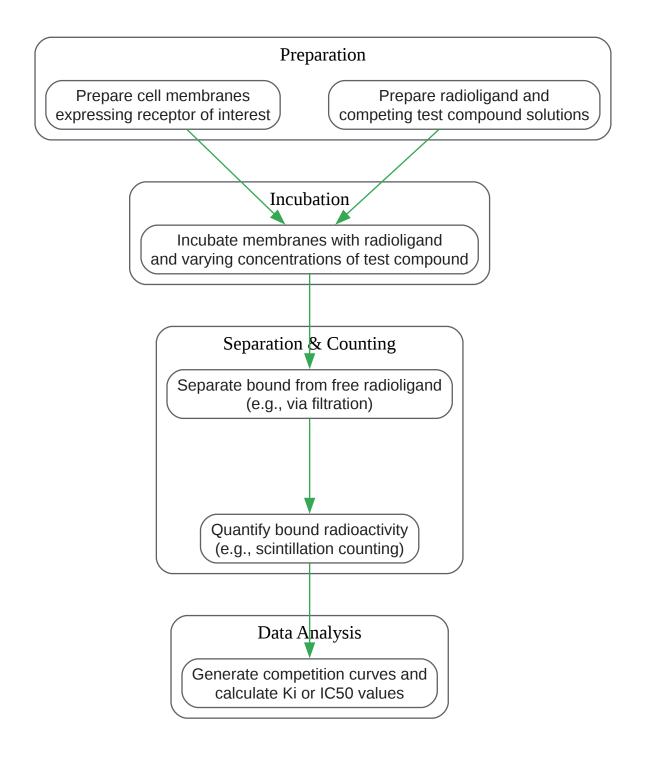
- The plant material is subjected to leaching with ethanol or methanol and ammonium hydroxide with heating.
- The extracts are filtered and evaporated to dryness.
- The residue is dissolved in chloroform and 0.5N hydrochloric acid.
- The acidic aqueous phase is separated, and the pH is adjusted to ~8 with sodium carbonate.
- The alkaloids are then extracted back into chloroform.
- Phenolic alkaloids can be further separated by extraction with 0.5N sodium hydroxide.[19]

For analytical purposes, such as with thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS), a simpler extraction can be performed by mixing the ground plant material with an aqueous sodium bicarbonate solution and extracting with chloroform or methanol.[19][20]

Receptor Binding Assays

Receptor binding affinities are typically determined using radioligand binding competition assays with cell membranes from cells transfected to express the receptor of interest. A general workflow for such an assay is as follows:





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Caption: Generalized workflow for a receptor binding assay.

Chemical Synthesis



The first total synthesis of mescaline was achieved by Ernst Späth in 1919 from 3,4,5-trimethoxybenzoyl chloride.[5][21] Since then, numerous synthetic routes have been developed, often starting from commercially available precursors like gallic acid.[21][22][23]

A common synthetic strategy involves the following key transformations:

- Formation of a substituted benzaldehyde or phenylnitromethane: This sets up the aromatic substitution pattern of mescaline.
- Introduction of the ethylamine side chain: This can be achieved through various methods, such as the reduction of a nitrostyrene or a nitrile.

The synthesis of **anhalamine** and other tetrahydroisoquinolines can be achieved through a Pictet-Spengler reaction or similar cyclization strategies, starting from a suitably substituted phenethylamine precursor.

Conclusion

Anhalamine and mescaline, while co-occurring in Lophophora williamsii and sharing a biosynthetic precursor, represent distinct classes of alkaloids with significantly different pharmacological profiles. Mescaline's activity as a 5-HT2A agonist is the basis for its psychedelic effects, a property not shared by anhalamine. The study of these and other "minor" alkaloids in peyote is crucial for a complete understanding of the plant's overall pharmacology and may reveal novel compounds with therapeutic potential. Further research into the specific enzymatic transformations leading to the variety of tetrahydroisoquinoline alkaloids in peyote is warranted.

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